molecular formula C5H3BrClNO B8250719 6-Bromo-4-chloropyridin-3-OL

6-Bromo-4-chloropyridin-3-OL

Cat. No.: B8250719
M. Wt: 208.44 g/mol
InChI Key: UGFRHVMWGLTRQV-UHFFFAOYSA-N
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Description

6-Bromo-4-chloropyridin-3-OL is a heterocyclic organic compound with the molecular formula C5H3BrClNO. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 6th and 4th positions, respectively, and a hydroxyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloropyridin-3-OL typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-chloropyridin-3-OL using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloropyridin-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of 6-Bromo-4-chloropyridin-3-one.

    Reduction: Formation of 6-Bromo-4-chloropyridin-3-ylmethanol.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

6-Bromo-4-chloropyridin-3-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloropyridin-3-OL depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloropyridin-3-OL
  • 6-Bromo-2-chloropyridin-3-OL
  • 4-Chloropyridin-3-OL
  • 5-Bromo-6-chloropyridin-2-amine
  • 2,5-Dichloropyridin-3-OL

Uniqueness

6-Bromo-4-chloropyridin-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and chlorine atoms at the 6th and 4th positions, respectively, along with the hydroxyl group at the 3rd position, makes it a versatile intermediate for various synthetic applications. Its unique structure allows for selective reactions and interactions that are not possible with other similar compounds .

Properties

IUPAC Name

6-bromo-4-chloropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFRHVMWGLTRQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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